molecular formula C18H12F2N4S B2623898 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 922672-46-6

3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2623898
CAS No.: 922672-46-6
M. Wt: 354.38
InChI Key: YPIUTGUOQVUFEW-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature Analysis

The IUPAC name 3-((4-fluorobenzyl)thio)-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine follows systematic rules for bicyclic heteroaromatic systems. The parent structure, triazolo[4,3-b]pyridazine, consists of a pyridazine ring (a six-membered diazine with nitrogen atoms at positions 1 and 2) fused to a 1,2,4-triazole moiety (a five-membered ring with three nitrogen atoms at positions 1, 2, and 4). The fusion occurs such that the triazole's position 4 aligns with the pyridazine's position 3, as indicated by the [4,3-b] notation.

Substituents are numbered based on their positions relative to the fused bicyclic system:

  • 3-((4-fluorobenzyl)thio) : A thioether group (-S-) at position 3 of the triazole ring, bonded to a 4-fluorobenzyl group (benzyl with a fluorine substituent at the para position).
  • 6-(4-fluorophenyl) : A 4-fluorophenyl group attached to position 6 of the pyridazine ring.

Table 1: Substituent Positions and Functional Groups

Position Substituent Parent Ring
3 (4-fluorobenzyl)thio Triazole
6 4-fluorophenyl Pyridazine

This nomenclature distinguishes the compound from isomers such as triazolo[3,4-b]pyridazine, where fusion occurs at different ring positions.

Structural Relationship to Triazolopyridazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is part of a broader family of triazole-fused diazines, which exhibit diverse pharmacological and material science applications. Key structural features include:

  • Fusion Pattern : The triazole and pyridazine rings share two adjacent atoms, creating a planar bicyclic system with conjugated π-electrons. This arrangement enhances stability and influences electronic properties.
  • Substituent Effects : The 3-position thioether and 6-position aryl groups introduce steric bulk and electronic modulation. The 4-fluorobenzyl group provides lipophilicity, while the 4-fluorophenyl moiety contributes to resonance stabilization.

Synthetic Pathways :

  • Condensation of Diaminotriazoles with Dicarbonyl Compounds : Early methods involved reacting 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl species to form triazolopyridazines.
  • Cyclization of Hydrazine Derivatives : Hydrazine hydrate treatment of nitropyridinones yields fused triazolopyridazines via ring-opening/ring-closing mechanisms.
  • Copper-Catalyzed Cycloadditions : Azide-alkyne click chemistry enables regioselective triazole formation, followed by pyridazine ring closure.

Comparative Analysis with Analogous Fluorinated Heterocycles

Fluorinated heterocycles such as triazolopyridines, triazolopyrazines, and pyridazinyl thioethers share functional similarities but differ in ring size, nitrogen placement, and electronic properties.

Table 2: Comparison of Fluorinated Heterocycles

Compound Class Nitrogen Atoms Fluorine Position Key Applications
Triazolo[4,3-b]pyridazines 5 (3 in triazole, 2 in pyridazine) Para on aryl groups Kinase inhibitors, Radioligands
Triazolo[1,5-a]pyrazines 4 (3 in triazole, 1 in pyrazine) Ortho/meta on benzyl Anticancer agents
Pyridazinyl thioethers 2 (pyridazine) Varied Antimicrobials

Electronic Effects :

  • The para-fluorine on both aryl groups in 3-((4-fluorobenzyl)thio)-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine withdraws electron density via inductive effects, enhancing the compound's electrophilicity at the triazole ring.
  • In contrast, meta-fluorine substituents in triazolopyrazines create dipole moments that alter binding affinities to biological targets.

Steric Considerations :

  • The benzylthio group at position 3 introduces a flexible spacer, allowing conformational adaptation in protein binding pockets.
  • Bulky trifluoromethyl groups in analogous compounds reduce solubility but improve metabolic stability.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c19-14-5-1-12(2-6-14)11-25-18-22-21-17-10-9-16(23-24(17)18)13-3-7-15(20)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIUTGUOQVUFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyridazine core with 4-fluorobenzylthiol.

    Final Functionalization: The 4-fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the 4-fluorobenzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using common reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

In biological research, 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine may be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes or receptors, can be studied to develop new drugs or therapeutic agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or electronic characteristics. It could also be used in the production of specialty chemicals or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorine atoms can enhance binding affinity and specificity, while the sulfur atom can participate in redox reactions or form covalent bonds with biological targets. The triazolopyridazine core can provide a rigid scaffold that positions functional groups in an optimal orientation for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine: This compound shares the 4-fluorobenzylthio group but has a different aromatic substitution pattern.

    6-(4-Fluorophenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine: Similar core structure with a methylthio group instead of a 4-fluorobenzylthio group.

    3-(Benzylthio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the fluorine atom on the benzyl group.

Uniqueness

The presence of two fluorine atoms and a sulfur atom in 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine makes it unique compared to its analogs

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 3-((4-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is part of a class of compounds known for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structural characteristics.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H12F2N4S
  • Molecular Weight : 342.35 g/mol

This compound features a triazolo-pyridazine core which is significant for its biological interactions. The presence of fluorine atoms enhances its metabolic stability and lipophilicity.

Antiproliferative Activity

Recent studies have shown that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold exhibit moderate to potent antiproliferative activities against various cancer cell lines. Notably, the compound 4q (a derivative closely related to our target compound) demonstrated significant antiproliferative effects with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012
CA-4SGC-79010.009
CA-4A5490.012

The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for cell division:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization.
  • Cell Cycle Arrest : Studies indicate that treated cells experience arrest in the G2/M phase of the cell cycle, leading to apoptosis .
  • Molecular Modeling : Computational studies suggest strong binding affinity of these compounds at critical sites on tubulin, confirming their potential as antitubulin agents .

Case Studies

A series of in vitro studies have been conducted to evaluate the efficacy of triazolo-pyridazine derivatives:

  • Study on Compound 4q : This compound was shown to significantly disrupt microtubule dynamics in A549 cells through immunostaining assays, supporting its role as a potent antitumor agent.
  • Comparative Analysis : In comparison with other known antitumor agents like Combretastatin A-4 (CA-4), derivatives of triazolo-pyridazines exhibited comparable or superior activity against multiple cancer types .

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